molecular formula C15H9F3N4O3 B11488132 5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide

5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide

Cat. No.: B11488132
M. Wt: 350.25 g/mol
InChI Key: KAEURHVZLNJZIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide typically involves multiple steps:

    Nitration: The starting material, 1H-indazole, undergoes nitration to introduce the nitro group at the 5-position.

    Carboxylation: The nitrated indazole is then carboxylated to form the carboxamide group at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C15H9F3N4O3

Molecular Weight

350.25 g/mol

IUPAC Name

5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide

InChI

InChI=1S/C15H9F3N4O3/c16-15(17,18)9-2-1-3-10(5-9)20-14(23)12-6-11(22(24)25)4-8-7-19-21-13(8)12/h1-7H,(H,19,21)(H,20,23)

InChI Key

KAEURHVZLNJZIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC3=C2NN=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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